Methyl 3-formylbenzoate
Overview
Description
Methyl 3-formylbenzoate is a chemical compound with the molecular formula C9H8O3 . It is an N-methyl-sulfonylhydrazone derivative that has been used as an anti-diabetic agent with good plasma stability .
Synthesis Analysis
Methyl 3-formylbenzoate can be synthesized by condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . It may also be used in the preparation of bioactive compounds such as meso-Tetrakis (3-carboxyphenyl)porphyrin via condensation with pyrrole .Molecular Structure Analysis
The molecular structure of Methyl 3-formylbenzoate is characterized by a molecular weight of 164.16 g/mol . The compound has a monoisotopic mass of 164.047348 Da . The InChI key for Methyl 3-formylbenzoate is UVSBCUAQEZINCQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Methyl 3-formylbenzoate may be used in the preparation of various bioactive compounds. For instance, it can be used to prepare meso-Tetrakis (3-carboxyphenyl)porphyrin via condensation with pyrrole . It can also be used to synthesize Methyl 3- [4- (1-methyl-3-phenylureido)phenylaminomethyl]benzoate, which shows moderate SENP1 protease inhibition activity .Physical And Chemical Properties Analysis
Methyl 3-formylbenzoate has a density of 1.2±0.1 g/cm3, a boiling point of 272.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 44.8±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 139.0±3.0 cm3 .Scientific Research Applications
Synthesis of Complex Compounds
Methyl 3-formylbenzoate serves as a vital precursor in the synthesis of various complex and biologically active compounds. For instance, it is used in tandem processes for the synthesis of 3-functionalized phthalides, important in creating quinone skeletons (Sakulsombat, Angelin, & Ramström, 2010). Additionally, it is used in multicomponent reactions to synthesize isoindolin-1-one derivatives, providing access to potentially active biological scaffolds (Lei et al., 2016).
Catalysis and Chemical Reactions
Methyl 3-formylbenzoate plays a significant role in catalytic processes and chemical reactions. It is used in the synthesis of tetrazolyl-isoindolinones through tandem Ugi four-component condensation and intramolecular amidation (Marcos et al., 2008). Moreover, it acts as a catalyst in the synthesis of functionalized isoindoline-1-ones, highlighting its utility in metal-free catalytic processes (Rezaei et al., 2016).
Pharmaceutical and Medicinal Chemistry
In the field of medicinal chemistry, methyl 3-formylbenzoate is a key component in the development of potential anticancer agents. It is involved in the creation of triphenylstannyl((arylimino)methyl)benzoates, demonstrating potent cytotoxic efficacy against cancer cells (Basu Baul et al., 2017).
Material Science and Nanotechnology
In material science, methyl 3-formylbenzoate is used in the synthesis of novel compounds with specific properties, such as the development of new phthalide-fused indoline derivatives with cation binding properties (Wong et al., 2018). These advancements contribute significantly to the field of nanotechnology and materials science.
Safety And Hazards
properties
IUPAC Name |
methyl 3-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBCUAQEZINCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348623 | |
Record name | methyl 3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formylbenzoate | |
CAS RN |
52178-50-4 | |
Record name | methyl 3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAS 52178-50-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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